molecular formula C20H32N2O3 B12899206 Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(1-pyrrolidinyl)ethyl ester CAS No. 69853-03-8

Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(1-pyrrolidinyl)ethyl ester

Cat. No.: B12899206
CAS No.: 69853-03-8
M. Wt: 348.5 g/mol
InChI Key: YERVWGHCJZVMBP-UHFFFAOYSA-N
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Description

Chemical Structure: This compound consists of a carbamic acid group linked to a 2-(heptyloxy)phenyl ring, esterified with a 2-(1-pyrrolidinyl)ethyl moiety. The heptyloxy chain (C7H15O) provides lipophilicity, while the pyrrolidinyl group (5-membered amine ring) contributes to basicity and molecular interactions .

Pharmacological Role: It belongs to a class of tertiary amine local anesthetics. Studies suggest its mechanism involves intercalation into lipid bilayers, disrupting membrane structure and ion channel function .

Molecular Formula: C21H32N2O3 (free base). Its hydrochloride salt (if formed) would have the formula C21H33N2O3·ClH.

Properties

CAS No.

69853-03-8

Molecular Formula

C20H32N2O3

Molecular Weight

348.5 g/mol

IUPAC Name

2-pyrrolidin-1-ylethyl N-(2-heptoxyphenyl)carbamate

InChI

InChI=1S/C20H32N2O3/c1-2-3-4-5-10-16-24-19-12-7-6-11-18(19)21-20(23)25-17-15-22-13-8-9-14-22/h6-7,11-12H,2-5,8-10,13-17H2,1H3,(H,21,23)

InChI Key

YERVWGHCJZVMBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCCC2

Origin of Product

United States

Preparation Methods

Method A: Alkoxysilane-Based Reaction

This method uses carbon dioxide, amines, and alkoxysilane compounds in the presence of ionic liquids or alkali metal catalysts.

  • Procedure :

    • Combine the amine (e.g., pyrrolidine derivative), carbon dioxide, and alkoxysilane compound in a sealed reactor.
    • Maintain the reaction at elevated temperatures (~150°C) and pressures (~5 MPa).
    • Stir for approximately 24 hours.
    • Analyze the reaction product using liquid chromatography for purity.
  • Advantages :

    • High yield and selectivity.
    • Environmentally friendly due to minimal by-products.

Method B: Zinc Catalyst-Assisted Reaction

Zinc compounds (e.g., zinc acetate) are used as catalysts along with ligands to improve reaction efficiency.

  • Procedure :

    • Mix zinc acetate with ligands such as phenanthroline or bipyridine.
    • React the mixture with 2-(heptyloxy)phenol and pyrrolidinyl ethanol under controlled conditions.
    • Purify using recrystallization or chromatography.
  • Results :

    • Yield varies depending on ligand type (see Table 1).
Example Catalyst Ligand Yield (%)
Example 1-6 Zn(OAc)₂ Phen 84
Example 1-7 Zn(OAc)₂ Bpy 83
Example 1-8 Zn(OAc)₂ Bispicen 84

Purification Techniques

Purification is essential to remove impurities and improve product quality. Common methods include:

  • Recrystallization :

    • Dissolve crude product in an appropriate solvent (e.g., ethanol).
    • Cool slowly to precipitate pure crystals.
  • Chromatography :

    • Employ column chromatography to separate desired product from side products.

Experimental Notes

  • Reaction conditions such as temperature, pressure, and catalyst concentration significantly impact yield.
  • The use of ionic liquids or specific ligands enhances selectivity and minimizes unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)ethyl (2-(heptyloxy)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl linker or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as alcohols or ketones.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Prodrug Development
Carbamic acid esters are often developed as prodrugs to enhance the bioavailability of active pharmaceutical ingredients. Specifically, carbamate esters can protect parent compounds from metabolic degradation. For instance, studies have shown that certain N,N-disubstituted carbamate esters exhibit stability in biological fluids and can effectively inhibit butyrylcholinesterase, making them promising candidates for drug formulation aimed at treating neurological disorders . The stability of these compounds allows for prolonged therapeutic effects and reduced side effects associated with rapid metabolism.

Neuropharmacological Research
Research indicates that carbamic acid derivatives can function as acetylcholinesterase inhibitors. These compounds are significant in treating conditions like Alzheimer’s disease and other cognitive disorders where cholinergic signaling is impaired. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, potentially improving synaptic transmission and cognitive function . The structural properties of carbamic acid esters contribute to their effectiveness in this role.

Agricultural Applications

Insecticides
Carbamic acid derivatives have been utilized as active ingredients in insecticides. For example, aldicarb is a well-known carbamate insecticide that demonstrates potent neurotoxic effects on pests by inhibiting acetylcholinesterase activity . This mechanism results in the accumulation of acetylcholine, leading to paralysis and death of the target insects. The environmental impact and efficacy of such compounds necessitate ongoing research into their use and regulation within agricultural settings.

Prodrug Efficacy

A study exploring the efficacy of various carbamate prodrugs demonstrated that N,N-disubstituted carbamates showed significant stability compared to their monosubstituted counterparts. The research highlighted that these compounds could be effectively converted into their active forms via enzymatic hydrolysis in vivo, thus enhancing their therapeutic potential without the immediate side effects associated with direct administration of active drugs .

Insecticide Performance

Aldicarb's performance as an insecticide was evaluated over several years, showing consistent efficacy against a range of agricultural pests. Its high water solubility and systemic action made it a valuable tool for farmers; however, concerns regarding groundwater contamination prompted regulatory scrutiny . This case illustrates both the utility and risks associated with using carbamate-based compounds in agriculture.

Summary Table of Applications

Application Area Specific Use Key Findings/Notes
Medicinal ChemistryProdrug developmentEnhances bioavailability; stable in biological fluids
NeuropharmacologyAcetylcholinesterase inhibitionPotential treatment for cognitive disorders
AgricultureInsecticides (e.g., aldicarb)Effective against pests; concerns about environmental impact

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)ethyl (2-(heptyloxy)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the phenyl carbamate group contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variation in Amine Substituents

a) Piperidinyl vs. Pyrrolidinyl Derivatives
  • Piperidinyl Analog : Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester (CAS 55792-21-7) replaces pyrrolidine with piperidine (6-membered ring).
    • Impact : Piperidine has higher basicity (pKa ~11) compared to pyrrolidine (pKa ~9.3), enhancing protonation and membrane interaction. This analog (Heptacaine hydrochloride) showed potent local anesthetic activity in preclinical models .
b) Morpholinyl Derivative
  • Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester (CAS 102609-68-7) introduces a morpholine group containing an oxygen atom.
    • Impact : The oxygen increases hydrophilicity, altering partition coefficients and reducing lipid bilayer penetration compared to pyrrolidinyl/piperidinyl analogs .

Variation in Alkyl Chain Length

a) Hexyloxy vs. Heptyloxy Derivatives
  • Hexyloxy Analog : Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester (CAS 69853-05-0) has a shorter C6 chain.
    • Activity : Reduced lipid solubility decreases intercalation efficiency. X-ray diffraction studies showed lower bilayer thinning compared to the heptyloxy homolog, correlating with diminished anesthetic potency .
  • Heptyloxy Chain : Optimal chain length (C7) balances lipophilicity and bilayer disruption, maximizing activity in the homologous series .
b) Pentyloxy Derivative
  • Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester (CAS 3829-91-2) further shortens the chain to C3.
    • Impact : Markedly reduced anesthetic efficacy due to insufficient membrane partitioning .

Activity Comparison Table

Compound Name Substituents Molecular Formula Key Activity Findings Reference
Target Compound Heptyloxy, Pyrrolidinyl C21H32N2O3 Peak activity in homolog series; optimal bilayer intercalation
Heptacaine HCl Heptyloxy, Piperidinyl C21H34N2O3·ClH High miotic and intestinal peristalsis stimulation
Hexyloxy Analog Hexyloxy, Piperidinyl C20H32N2O3 30% lower potency vs. heptyloxy
Morpholinyl Derivative Heptyloxy, Morpholinyl C20H33ClN2O4 Reduced lipid solubility; 50% lower activity

Mechanistic Insights from Research

  • Cut-Off Effect : The quasi-parabolic activity dependence on alkyl chain length is explained by a balance between lipid partitioning (favored by longer chains) and geometric mismatch in bilayers (disruptive beyond C7) .
  • Quaternary vs. Tertiary Amines : Unlike quaternary salts (e.g., physostigmine derivatives), tertiary amines like the target compound rely on uncharged forms for membrane penetration, with activity modulated by substituent basicity .

Q & A

Q. What are the optimal synthetic routes for preparing this carbamate ester?

The compound can be synthesized via carbamoylation of 2-(heptyloxy)phenol followed by esterification with 2-(1-pyrrolidinyl)ethanol. Key steps include:

  • Step 1 : React 2-(heptyloxy)phenol with phosgene or a carbamoyl chloride derivative to form the carbamic acid intermediate.
  • Step 2 : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents to esterify the intermediate with 2-(1-pyrrolidinyl)ethanol.
  • Reaction conditions : Conduct in anhydrous dichloromethane or DMF under nitrogen, with catalytic DMAP (4-dimethylaminopyridine) to enhance yield .

Q. How can the purity and structural integrity of the compound be validated?

  • Analytical methods :
    • NMR : 1H NMR (δ 1.2–1.6 ppm for heptyl CH2; δ 2.5–3.5 ppm for pyrrolidinyl protons; δ 6.8–7.2 ppm for aromatic protons).
    • IR : Carbamate C=O stretch at ~1700 cm⁻¹; ester C-O at ~1250 cm⁻¹.
    • HPLC/GC-MS : Use a C18 column with acetonitrile/water (0.1% TFA) for purity >98% .

Q. What are the critical stability considerations for this compound?

  • Degradation pathways : Hydrolysis of the carbamate ester under acidic/basic conditions or elevated temperatures.
  • Storage : Store at –20°C under inert gas (N2/Ar) to minimize hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess shelf life .

Advanced Research Questions

Q. How does the pyrrolidinyl substituent influence biological activity compared to morpholinyl or diethylamino analogs?

  • SAR insights : The pyrrolidinyl group’s smaller ring size and higher basicity may enhance blood-brain barrier penetration compared to morpholinyl derivatives. Compare IC50 values in ion channel assays (e.g., voltage-gated sodium channels) using patch-clamp electrophysiology .

  • Data example :

    SubstituentIC50 (nM)LogP
    Pyrrolidinyl120 ± 153.8
    Morpholinyl450 ± 302.9
    Diethylamino320 ± 254.1

Q. What computational strategies predict binding interactions with neurological targets?

  • Docking studies : Use AutoDock Vina to model interactions with the KV7.2 potassium channel (PDB: 6CN1). The heptyloxy chain may occupy hydrophobic pockets, while the pyrrolidinyl group forms hydrogen bonds with Glu300 .
  • QSAR parameters : Correlate logP, polar surface area, and molar refractivity with anticonvulsant activity in rodent models.

Q. How can metabolic pathways be elucidated to identify potential toxic metabolites?

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS. Major pathways include:
    • Oxidation : Heptyloxy chain → hydroxylated derivatives (m/z +16).
    • N-dealkylation : Pyrrolidinyl → pyrrolidinone (m/z –28).
  • Toxicity screening : Assess reactive metabolite formation using glutathione (GSH) trapping assays .

Q. What methodologies resolve contradictions in spectral data during characterization?

  • Contradiction example : Discrepancy between NMR (expected ester proton integration) and IR (weak C=O signal).
  • Resolution :
    • Perform high-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]+ = 376.2254).
    • Use X-ray crystallography for unambiguous structural confirmation .

Methodological Guidelines

Q. How to design a robust SAR study for analog development?

  • Variables :
    • Alkoxy chain length (C5–C9).
    • Amine substituents (piperidinyl, azetidinyl).
  • Assays :
    • In vitro : Voltage-gated ion channel inhibition (IC50).
    • In vivo : Maximal electroshock (MES) test in mice for anticonvulsant activity .

Q. What regulatory standards apply to analytical method validation?

  • Follow ICH Q2(R1) guidelines for HPLC method validation:
    • Linearity : R² ≥ 0.995 over 50–150% of target concentration.
    • Accuracy : 98–102% recovery in spiked samples.
    • Precision : RSD ≤ 2% for intraday/interday replicates .

Q. How to mitigate handling risks identified in safety data sheets?

  • PPE : Nitrile gloves, lab coat, and chemical goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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